molecular formula C28H23N3O4S B2982750 Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 897833-16-8

Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate

Cat. No.: B2982750
CAS No.: 897833-16-8
M. Wt: 497.57
InChI Key: PZSSBALWZLKSCT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is a synthetic thieno[2,3-b]pyridine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. Compounds within the thieno[2,3-b]pyridine class have demonstrated substantial potential as inhibitors of voltage-gated potassium channels, specifically targeting channels such as Kv1.3 and Kv1.5 . The inhibition of these ion channels is a recognized strategy in pharmacological research for modulating cellular excitability and immune function . The planar thienopyridine ring system, a core structural feature of this molecule, is known to contribute to its molecular stability and potential for intermolecular interactions, which can be critical for its biological activity . The specific molecular architecture of this compound, incorporating both the 3-amino group and the furan-2-yl substituent, is characteristic of structures investigated for their activity against various disease targets . Research into analogous thienopyridine compounds indicates potential research applications in several areas, including the study of autoimmune diseases, inflammatory conditions, and certain cancer pathways, particularly through the mechanism of potassium channel blockade . Furthermore, the structural features, including the ethyl benzoate moiety, suggest this compound may serve as a valuable intermediate for further chemical derivatization, making it a versatile building block in synthetic chemistry programs aimed at developing novel bioactive molecules . Researchers will find this high-purity compound essential for probing ion channel function, investigating structure-activity relationships, and advancing the development of new chemical entities for scientific inquiry.

Properties

IUPAC Name

ethyl 4-[[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-3-34-28(33)18-10-12-19(13-11-18)30-26(32)25-24(29)23-20(22-5-4-14-35-22)15-21(31-27(23)36-25)17-8-6-16(2)7-9-17/h4-15H,3,29H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSBALWZLKSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C28H23N3O4S
  • Molecular Weight : 497.6 g/mol
  • CAS Number : 897833-16-8
PropertyValue
Molecular FormulaC28H23N3O4S
Molecular Weight497.6 g/mol
CAS Number897833-16-8

Anticancer Properties

Recent studies have indicated that compounds containing thieno[2,3-b]pyridine moieties exhibit promising anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-b]pyridine were effective against various tumor cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It has been suggested that the thieno[2,3-b]pyridine framework can inhibit the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammatory responses . In vitro studies have shown that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .

Antimicrobial Activity

Furthermore, derivatives of this compound have been evaluated for antimicrobial activity. A comparative analysis revealed that certain substitutions on the thieno[2,3-b]pyridine scaffold enhanced antimicrobial efficacy against both bacterial and fungal pathogens .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound inhibits the IKK complex, leading to reduced NF-κB activation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cytokine Modulation : The compound modulates cytokine production, thereby influencing inflammatory responses.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the amino position significantly enhanced cytotoxicity .

Study 2: Anti-inflammatory Mechanism

Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers .

Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various thieno[2,3-b]pyridine derivatives against standard strains of bacteria and fungi. The findings revealed that specific structural modifications improved their efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The thieno[2,3-b]pyridine scaffold is highly versatile, with substituents at positions 3, 4, 6, and 2 critically influencing biological activity and physicochemical properties. The following analogs highlight key variations:

Table 1: Structural and Molecular Comparison of Thieno[2,3-b]pyridine Derivatives
Compound Name 3-Substituent 4-Substituent 6-Substituent 2-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Amino (-NH₂) Furan-2-yl p-Tolyl Ethyl benzoate-linked carboxamide ~506 (calculated) Not reported
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide (EN300-228752) Amino Furan-2-yl Difluoromethyl (-CF₂H) Carboxamide (-CONH₂) 369.37 Purity: 95%; CAS: 1005566-12-0
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Diamino (-NH₂) 3-Fluorophenyl — (Cyano at C5) N-(4-fluorophenyl) carboxamide ~466 (calculated) Antiplasmodial activity; mp: 255–256°C
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 828278-17-7) Amino Furan-2-yl Trifluoromethyl (-CF₃) Carboxamide (-CONH₂) ~379 (calculated) Commercial availability (Princeton BioMolecular)
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (EN300-228750) Amino 1-Ethyl-5-methylpyrazol-4-yl Trifluoromethyl Carboxamide 369.37 Purity: 95%
3-Amino-4-(3-pyridinyl)-6-(2-furanyl)thieno[2,3-b]pyridine-2-carboxamide Amino 3-Pyridinyl Furan-2-yl Carboxamide 324.36 (C₁₇H₁₂N₄O₂S) Structural analog with dual heterocyclic groups
Key Observations:

Position 6 Substituents :

  • The target compound’s p-tolyl group (electron-donating) contrasts with trifluoromethyl (-CF₃, electron-withdrawing) in EN300-228750 and CAS 828278-17-6. This affects lipophilicity (logP) and metabolic stability.
  • Antiplasmodial activity in ’s fluorophenyl derivative suggests electron-withdrawing groups may enhance bioactivity in certain contexts .

Carbohydrazide derivatives (e.g., compound 11 in ) exhibit strong human serum albumin (HSA) binding via hydrophobic/hydrogen bonds, suggesting the target’s ester group may alter pharmacokinetic profiles .

Furan-2-yl vs.

Therapeutic Potential and Binding Studies

  • Anti-infective Applications: Fluorophenyl and cyano-substituted analogs () demonstrate antiplasmodial activity, though the target’s p-tolyl group may redirect selectivity .
  • Cancer Research : Furo[2,3-b]pyridines () show breast cancer activity, suggesting fused heterocycles with furan substituents warrant further oncological evaluation .

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